molecular formula C24H23N3O3 B2853420 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide CAS No. 314076-10-3

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide

Cat. No.: B2853420
CAS No.: 314076-10-3
M. Wt: 401.466
InChI Key: BSPKBHZPECRYJE-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is a complex organic compound featuring a carbazole core, an ethoxy group, a hydroxy group, and a hydrazide functional group. This compound is of interest in various scientific research applications due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting with the preparation of the carbazole core. The reaction conditions may include the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) or dichloromethane (DCM). The ethoxy and hydroxy groups are introduced through subsequent reactions involving ethylating agents and hydroxylating agents, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The carbazole core can be reduced to form a more saturated structure.

  • Substitution: : The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

  • Substitution: : Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of more saturated carbazole derivatives.

  • Substitution: : Formation of compounds with different substituents on the ethoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity, such as its ability to interact with biological targets or its use as a probe in biochemical assays.

Medicine

The compound's potential medicinal applications could include its use as a lead compound in drug discovery. Its interactions with biological targets could be explored for therapeutic purposes.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes for various applications.

Mechanism of Action

The mechanism by which 3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide exerts its effects would depend on its specific biological targets. The compound may interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Carbazole derivatives: : Other carbazole-based compounds with different substituents.

  • Hydrazide derivatives: : Compounds containing the hydrazide functional group with various substituents.

Uniqueness

3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide is unique due to its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-2-30-23-15-17(11-12-22(23)28)16-25-26-24(29)13-14-27-20-9-5-3-7-18(20)19-8-4-6-10-21(19)27/h3-12,15-16,28H,2,13-14H2,1H3,(H,26,29)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPKBHZPECRYJE-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.